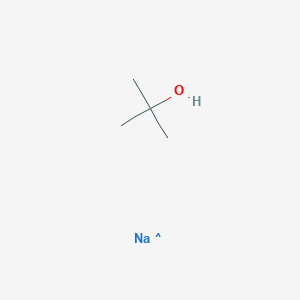

tert-Butanol (sodium)

Description

Historical Context and Evolution of its Role as a Synthetic Reagent

The emergence of sodium tert-butoxide as a significant reagent is rooted in the advancements in alkoxide chemistry during the mid-20th century. While alkali metal alkoxides have been known for much longer, the systematic study and characterization of tertiary alkoxides like sodium tert-butoxide began to gain traction in the 1960s. Its initial applications were primarily as a strong base in elimination reactions, where its steric bulk favors the formation of less-substituted (Hofmann) alkenes over more substituted (Zaitsev) products in certain cases, and in condensation reactions. ennoreindiachemicals.com The evolution of its role has been marked by its adoption in more sophisticated and selective transformations, moving from a general strong base to a key component in modern catalytic systems.

Significance in Modern Organic Synthesis and Catalysis

The significance of sodium tert-butoxide in contemporary organic synthesis is extensive, primarily due to its dual nature as a potent yet non-nucleophilic base. bzchemicals.com This allows for selective deprotonation in the presence of sensitive functional groups that might otherwise react with a more nucleophilic base. wikipedia.org

A paramount application is its role in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. bzchemicals.com In these reactions, sodium tert-butoxide is often the base of choice, outperforming other alkali metal alkoxides to facilitate the crucial deprotonation of the amine, enabling its entry into the palladium catalytic cycle. bzchemicals.com

More recently, a groundbreaking development has been the use of sodium tert-butoxide as a universal activator for earth-abundant, first-row transition metal pre-catalysts, including those based on iron, cobalt, and nickel. This approach enables a range of important reactions such as hydrosilylation, hydroboration, and hydrogenation using air- and moisture-stable reagents. This represents a significant move towards more sustainable and cost-effective catalysis by reducing the reliance on precious metals and air-sensitive organometallic reagents.

Beyond catalysis, it serves as a crucial reagent in the synthesis of pharmaceuticals and agrochemicals. atamanchemicals.com For instance, it is used as a safer and effective alternative to sodium hydride in coupling reactions to form key intermediates for antiviral drugs. atamanchemicals.com

Table 1: Major Research Applications of Sodium tert-Butoxide

| Reaction Class | Specific Application | Key Advantage |

|---|---|---|

| Cross-Coupling | Buchwald-Hartwig Amination | Often provides superior performance and yields compared to other alkoxides. bzchemicals.com |

| Catalyst Activation | Earth-Abundant Metal Pre-catalyst Activation | Enables use of air/moisture-stable reagents, promoting sustainable chemistry. |

| Elimination Reactions | Dehydrohalogenation | Steric bulk favors elimination over substitution and can influence regioselectivity. ennoreindiachemicals.com |

| Pharmaceutical Synthesis | Intermediate Formation (e.g., for Adefovir Dipivoxil) | Acts as a safe and effective alternative to reagents like sodium hydride. atamanchemicals.com |

| Condensation/Rearrangement | Various, including intramolecular cyclizations | Serves as a strong base to generate enolates and other reactive intermediates. bzchemicals.comennoreindiachemicals.com |

Comparative Analysis with Related Alkoxide Bases in Research Contexts

The choice of the alkali metal cation (Li⁺, Na⁺, K⁺) in tert-butoxide bases has a profound impact on their reactivity, solubility, and structure, making a comparative analysis essential for their rational application in research.

Potassium tert-butoxide (KOtBu) is generally considered a stronger base than sodium tert-butoxide. This difference in basicity can be advantageous in certain reactions. For example, in the one-pot synthesis of nitriles from aldehydes, potassium tert-butoxide provides significantly higher yields in a shorter time compared to its sodium counterpart. ias.ac.in However, the superiority is not universal. In many palladium-catalyzed Buchwald-Hartwig aminations, sodium tert-butoxide is the preferred base, providing better results than potassium tert-butoxide. bzchemicals.com This difference in performance is often attributed to the nature of the cation and its influence on the aggregation state of the base and its interaction with the catalyst and solvent, which can critically affect the dynamics of the catalytic cycle.

Lithium tert-butoxide (LiOtBu) is another strong, non-nucleophilic base used in organic synthesis. wikipedia.org Like its sodium and potassium analogues, it is commercially available but often prepared in situ from tert-butanol (B103910) and an organolithium reagent like n-butyllithium. wikipedia.org While a potent base, its reactivity can differ from the sodium variant. In the context of Buchwald-Hartwig aminations, sodium tert-butoxide is explicitly noted as being preferable to both lithium and potassium tert-butoxide. bzchemicals.com The smaller size of the lithium cation leads to more covalent character in the Li-O bond and different aggregation behavior compared to NaOtBu and KOtBu, which influences its solubility and reactivity profile. stackexchange.com

The reactivity of alkali metal tert-butoxides is intrinsically linked to their structure, which is not monomeric but consists of oligomeric aggregates or clusters, both in the solid state and in non-polar solutions. wikipedia.orgncl.ac.uk The size of the alkali metal cation is a dominant factor in determining the structure of these aggregates. researchgate.net

In the solid state, lithium and sodium tert-butoxide predominantly form hexameric clusters, [(MOtBu)₆]. uio.noosti.gov In contrast, the larger potassium, rubidium, and cesium cations favor the formation of tetrameric, cubane-like structures, [(MOtBu)₄]. uio.noosti.gov These structural differences are not merely academic; they dictate the solubility and the availability of the basic alkoxide units to participate in a reaction. The different aggregation states influence the steric environment and the Lewis acidity of the exposed cations, which can affect interactions with substrates and catalysts. In solution, complex equilibria can exist between different aggregate sizes, and these equilibria are influenced by the solvent, temperature, and the presence of other species in the reaction mixture. acs.orgacs.org This aggregation behavior is central to understanding why changing the cation from Na⁺ to K⁺ can dramatically alter the outcome of a chemical reaction.

Table 2: Comparative Properties of Alkali Metal tert-Butoxides

| Property | Lithium tert-Butoxide (LiOtBu) | Sodium tert-Butoxide (NaOtBu) | Potassium tert-Butoxide (KOtBu) |

|---|---|---|---|

| Formula | C₄H₉LiO | C₄H₉NaO | C₄H₉KO |

| Predominant Solid-State Structure | Hexameric wikipedia.orguio.no | Hexameric uio.noosti.gov | Tetrameric (Cubane-like) uio.noosti.gov |

| Relative Basicity | Strong | Stronger | Strongest |

| Key Research Application Note | Used as a strong base; often generated in situ. wikipedia.org | Preferred base in many Buchwald-Hartwig aminations. bzchemicals.com | Higher reactivity in some reactions due to greater basicity. ias.ac.in |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10NaO |

|---|---|

Molecular Weight |

97.11 g/mol |

InChI |

InChI=1S/C4H10O.Na/c1-4(2,3)5;/h5H,1-3H3; |

InChI Key |

GSVQWRYRPRJOIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O.[Na] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Tert Butoxide

Optimization of Direct Synthesis Routes

Direct synthesis from tert-butyl alcohol and a sodium source remains a fundamental approach. Research has focused on refining these methods for greater efficiency and safety.

Reaction of tert-Butyl Alcohol with Sodium Hydride: Mechanistic Studies and Process Enhancements

The synthesis of sodium tert-butoxide from tert-butyl alcohol and sodium hydride is a well-established method. smolecule.comwikipedia.org The reaction proceeds via a straightforward acid-base mechanism where the hydride ion (H⁻), a strong base, deprotonates the hydroxyl group of tert-butyl alcohol. This reaction is thermodynamically favorable due to the formation of stable hydrogen gas (H₂) and the sodium alkoxide.

Mechanistically, the sodium hydride, which is typically used as a dispersion in mineral oil, reacts with the alcohol. The process is exothermic and generates flammable hydrogen gas, which necessitates careful control of reaction conditions, including temperature and atmosphere. smolecule.com

Process enhancements have focused on improving safety and reaction control. In some applications, sodium tert-butoxide itself has been used as a safer and milder replacement for sodium hydride, avoiding the hazards associated with the generation of large volumes of hydrogen gas and the risk of runaway decompositions with NaH in solvents like DMF. smolecule.com For direct synthesis, controlled temperature conditions, often around 85°C, are employed to promote the reaction. smolecule.com Subsequent removal of excess tert-butanol (B103910) through distillation can yield sodium tert-butoxide with purities up to 98%. smolecule.com

Interactive Table 1: Process Parameters for Sodium tert-Butoxide Synthesis via Sodium Hydride

| Parameter | Value/Condition | Note |

|---|---|---|

| Reactants | tert-Butyl Alcohol, Sodium Hydride | Standard method for alkoxide formation. smolecule.com |

| Mechanism | Acid-Base Deprotonation | Hydride abstracts the alcoholic proton. |

| Byproduct | Hydrogen Gas (H₂) | Flammable; requires careful handling and inert atmosphere. |

| Typical Temperature | ~85°C | Controlled heating to promote reaction. smolecule.com |

| Post-Processing | Distillation | Removes excess alcohol to yield pure product. smolecule.com |

| Achievable Purity | Up to 98% | Dependent on purification method. smolecule.com |

Reaction of tert-Butyl Alcohol with Metallic Sodium: Refined Techniques and Yield Optimization

The reaction of metallic sodium with tert-butyl alcohol is a traditional and direct route to sodium tert-butoxide. The reaction involves the oxidation of sodium metal and the reduction of the proton from the alcohol's hydroxyl group, producing hydrogen gas.

2 (CH₃)₃COH + 2 Na → 2 (CH₃)₃CONa + H₂

Refinements to this method have been developed to improve reaction rates and yields, as the direct reaction can be slow. A significant enhancement involves the use of an inert, high-boiling solvent such as xylene, toluene (B28343), or heptane (B126788). chemicalbook.comgoogle.com The use of a solvent allows the reaction temperature to be raised to the melting point of sodium (97.8°C), creating a dispersion of molten sodium with a much higher surface area for reaction. chemicalbook.com

One industrial process describes heating sodium metal in xylene to reflux (~128-132°C). chemicalbook.com A further refinement includes the addition of a small amount of sodium hydride (e.g., 4% of the sodium mass) to the molten sodium, which enhances reactivity and the rate of reaction. chemicalbook.com The tert-butanol is then added dropwise over several hours to control the exothermic reaction and hydrogen evolution. chemicalbook.com Continuous stirring is critical to prevent the aggregation of molten sodium and ensure complete reaction. chemicalbook.com Upon completion, the product is isolated by filtering any unreacted sodium hydride and removing the solvent via distillation. chemicalbook.com

Interactive Table 2: Effect of Solvent on Synthesis with Metallic Sodium

| Solvent | Typical Reaction Temperature | Key Advantages |

|---|---|---|

| tert-Butyl Alcohol (neat) | Reflux (~83°C) | Acts as both reactant and solvent. |

| Xylene | Reflux (~128-132°C) | Allows higher temperatures for faster reaction with molten sodium. chemicalbook.com |

| Toluene / Heptane | 70-110°C | Improves reaction speed and product yield; safer handling than neat reaction. google.com |

| Dimethylbenzene | 130-140°C | Used to create sodium sand for high surface area reaction. google.com |

Alternative and Specialized Synthesis Approaches

Beyond the direct reaction with sodium metal or its hydride, alternative methods have been developed to circumvent some of their associated hazards and to achieve higher purity.

Utilization of Sodium Amide with tert-Butanol in Aprotic Solvents: Kinetic and Thermodynamic Considerations

An increasingly common and safer industrial method involves the reaction of sodium amide (sodamide) with tert-butanol. This method avoids the use of highly reactive metallic sodium and the production of flammable hydrogen gas. The reaction byproduct is ammonia (B1221849) (NH₃), which is less hazardous and can be easily scrubbed from the exhaust gas.

The reaction is: NaNH₂ + (CH₃)₃COH → (CH₃)₃CONa + NH₃

This reaction is typically carried out in an inert aprotic solvent like toluene or heptane, where the reactants have good solubility. google.com From a thermodynamic standpoint, the reaction is driven by the formation of the more stable alkoxide and the evolution of ammonia gas, which shifts the equilibrium toward the products. Kinetically, the reaction proceeds efficiently under relatively mild conditions. Patented processes report warming the mixture to between 70-110°C for 1-2 hours. google.com This combination of moderate temperatures and short reaction times leads to high yields (97-99%) and exceptional purity (>99%). google.com An industrial-scale process describes refluxing at 85°C for 10 hours, achieving a 76.3% yield and 98% purity, with efficient recovery of excess tert-butanol via multi-stage condensation. google.combzchemicals.com

Interactive Table 3: Synthesis of Sodium tert-Butoxide with Sodium Amide (Patented Lab-Scale Data)

| Parameter | Embodiment (Heptane) | Embodiment (Toluene) |

|---|---|---|

| Solvent | Heptane | Toluene |

| Reaction Temperature | 80°C | 105°C |

| Reaction Time | 1.8 h | 1.3 h |

| Product Purity | 99.2% | 99.5% |

| Yield | 98.6% | 99.0% |

Source: Adapted from patent data.

Novel Preparative Techniques for High Purity and Controlled Morphology

The pursuit of high-purity sodium tert-butoxide is critical for its use in sensitive applications like pharmaceuticals and polymer chemistry. Techniques utilizing sodium amide in toluene or heptane are noted for producing products with purity exceeding 99%. google.com The purification process is crucial; after the initial reaction, the crude product is typically isolated by cooling the solution and removing the solvent and any excess alcohol, first by atmospheric distillation and then under vacuum to yield a fine, white solid powder. google.com

The morphology of solid sodium tert-butoxide is characterized by its tendency to form clusters, specifically hexameric and nonameric structures in the solid state. While direct control over the formation of a specific cluster size during synthesis is complex, the physical form of the product (e.g., fine powder, crystalline solid) can be influenced by the isolation procedure. For instance, the choice of solvent and the conditions of precipitation or crystallization (such as cooling rate) following the reaction can affect the particle size and morphology of the final product. Techniques like suction filtration after cooling can be used to isolate the solid product from the reaction solvent. google.com

Reactor Design and Process Scale-Up Considerations in Academic Settings

When translating the synthesis of sodium tert-butoxide from a benchtop scale to a larger academic or pilot-plant setting, several factors must be considered in reactor design.

For all synthesis routes, the reactor, typically a jacketed glass vessel, must allow for precise temperature control to manage the exothermic nature of the reactions. chemicalbook.comacs.org An efficient overhead stirrer is essential, particularly for the metallic sodium route, to maintain a fine dispersion of the molten metal and ensure homogeneity. chemicalbook.com

A critical design feature is the ability to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium species with atmospheric moisture and oxygen. chemicalbook.comorgsyn.org The reactor setup must also include a reflux condenser to return boiling solvent and alcohol to the reaction vessel and a system to safely vent gaseous byproducts (H₂ or NH₃). For hydrogen, this involves dilution with an inert gas to stay below the flammability limit. smolecule.com For ammonia, a gas scrubber containing water or a dilute acid can be used. google.com

Scaling up the synthesis presents challenges. The surface area-to-volume ratio decreases, making heat management more critical. A moderate exotherm noted even in small-scale reactions requires careful consideration for larger batches to prevent runaway reactions. acs.org The addition of reagents, such as the dropwise addition of tert-butanol, must be carefully controlled and may need to be slowed down on a larger scale. chemicalbook.com Post-reaction workup, including distillation and filtration of large volumes of solvent and product slurries, requires appropriately sized equipment and robust procedures to maintain yield and purity. acs.orgorgsyn.org

Supramolecular Structure and Aggregation Phenomena of Sodium Tert Butoxide

Solid-State Structural Elucidation

In the solid state, sodium tert-butoxide does not exist as a simple monomeric ion pair. Instead, it forms well-defined oligomeric clusters, primarily hexamers and nonamers. wikipedia.orgwikiwand.com The specific structure adopted is a consequence of the interplay between the ionic interactions of Na⁺ and OtBu⁻ ions and the steric bulk of the tert-butyl groups.

Formation of Hexamers and Nonamers: Spectroscopic and Crystallographic Investigations

Crystallographic studies have been instrumental in revealing the detailed architecture of sodium tert-butoxide aggregates. Single-crystal X-ray diffraction has unequivocally identified the coexistence of both hexameric and nonameric clusters within the same crystal lattice. researchgate.net

The hexameric form of sodium tert-butoxide often presents a distorted hexagonal prismatic or cage-like structure. researchgate.netrsc.org In these structures, the sodium and oxygen atoms form the vertices of the core, with the bulky tert-butyl groups projecting outwards. Spectroscopic data, while less direct than crystallography for solid-state structure determination, corroborates the presence of these complex aggregates.

The nonameric aggregate represents a more complex structural motif. researchgate.net These larger clusters are also composed of a core of sodium and oxygen atoms. The Na-O bond lengths in these solid-state structures have been measured to be in the range of 222.6 to 231.3 pm. researchgate.net

A summary of crystallographic data for sodium tert-butoxide is presented below:

| Aggregate | Crystal System | Space Group | Key Structural Features | Reference |

| Hexamer & Nonamer | Trigonal | R3̅ | Coexistence of both aggregates in the solid state. | researchgate.net |

| Hexamer | - | - | Highly disordered tert-butyl groups. | rsc.org |

Influence of Crystallization Conditions on Aggregate Formation

The formation of either hexameric or nonameric aggregates, or a mixture of both, is sensitive to the conditions under which the crystals are grown. The choice of solvent for crystallization plays a crucial role in determining the final solid-state structure. For instance, crystals of sodium tert-butoxide grown from toluene (B28343) have been found to contain both nonameric and hexameric forms. researchgate.net This suggests that the solvent can influence the equilibrium between different aggregate sizes in the solution from which the crystals are formed, which in turn is reflected in the solid-state structure. The specific solvent-alkoxide interactions prior to and during crystallization can direct the assembly into a particular aggregate form.

Solution-Phase Aggregation and Ion-Pairing Dynamics

The behavior of sodium tert-butoxide in solution is equally complex, with its state of aggregation being highly dependent on the nature of the solvent, the concentration, and the presence of any coordinating species.

Spectroscopic Probes of Association in Various Organic Solvents

In solution, sodium tert-butoxide can exist as a range of species, from tightly bound ion pairs and discrete oligomers to solvent-separated ions. tib.eu Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing these equilibria. d-nb.infonih.gov

In non-polar, non-coordinating solvents such as hydrocarbons, sodium tert-butoxide tends to form higher-order aggregates, similar to those observed in the solid state, to maximize ionic interactions and minimize unfavorable interactions with the solvent. researchgate.net

In more polar, coordinating solvents like tetrahydrofuran (B95107) (THF), the solvent molecules can coordinate to the sodium cations. reddit.com This solvation can break down the larger aggregates into smaller ones, or even into monomeric ion pairs. reddit.com The degree of aggregation is expected to decrease with increasing solvent polarity and coordinating ability. For example, in highly polar solvents like dimethyl sulfoxide (B87167) (DMSO), which is a strong Lewis base, the disruption of aggregates is more pronounced, leading to a greater proportion of smaller, more reactive species. reddit.comresearchgate.net

Ebulliometric measurements in parent alcohols have shown that the apparent degree of association for sodium alkoxides increases as the dielectric constant of the alcohol decreases, indicating the formation of monomeric ion pairs in alcohols with higher polarity. lanl.gov

Computational Modeling of Solvent-Mediated Aggregate Structures

Computational chemistry provides valuable insights into the structures and energetics of sodium tert-butoxide aggregates in different solvent environments. Density Functional Theory (DFT) calculations can be used to model the geometries and stabilities of various oligomers (dimers, tetramers, hexamers, etc.) both in the gas phase and in the presence of solvent molecules.

These computational studies can help to rationalize the experimental observations from spectroscopic methods. For example, calculations have shown that the tetrameric cubane-like structure of potassium tert-butoxide is very stable and that its dissociation is energetically unfavorable, even in mildly Lewis basic solvents like THF. stanford.edu Similar calculations for sodium tert-butoxide can elucidate the relative stabilities of its hexameric and nonameric forms and how solvent coordination affects these energies.

Impact of Counter-Ion and Solvent Polarity on Aggregation State

The nature of the alkali metal counter-ion significantly influences the aggregation behavior of metal alkoxides. While sodium tert-butoxide forms hexamers and nonamers, the corresponding potassium salt, potassium tert-butoxide, typically forms tetrameric cubane (B1203433) structures in the solid state. lanl.gov This difference can be attributed to the larger ionic radius of the potassium ion compared to the sodium ion, which alters the packing and coordination preferences within the aggregate.

The polarity of the solvent has a profound effect on the state of aggregation and ion-pairing. rsc.org A general trend is observed:

Non-polar solvents (e.g., toluene, hexane): Favor the formation of large, neutral aggregates to shield the ionic core from the non-polar environment. researchgate.netresearchgate.net

Polar aprotic solvents (e.g., THF): Can coordinate with the sodium cation, leading to the breakdown of larger aggregates into smaller, solvent-coordinated species. reddit.com The equilibrium between different aggregate sizes is shifted towards smaller oligomers.

Polar protic solvents (e.g., tert-butanol): The situation is more complex due to the possibility of hydrogen bonding and proton exchange with the solvent. Ebulliometric studies in parent alcohols suggest that in more polar alcohols, sodium alkoxides tend to exist as monomeric ion pairs. lanl.gov

The interplay between the counter-ion and the solvent dictates the structure and, consequently, the reactivity of the alkoxide in solution.

Mechanistic Studies of Reactivity in Organic Transformations

Role as a Strong, Non-Nucleophilic Base

Sodium tert-butoxide's utility in organic chemistry stems from its classification as a strong, sterically hindered base. wikipedia.orgmasterorganicchemistry.com The tert-butoxide anion is the conjugate base of tert-butanol (B103910). The high pKa of tert-butanol, approximately 17-19, signifies that the tert-butoxide anion is a potent base, capable of deprotonating a wide array of organic substrates, including those with weakly acidic C-H bonds. uwindsor.ca

The thermodynamic feasibility of a deprotonation reaction involving sodium tert-butoxide is determined by the relative acidities of the substrate and the conjugate acid of the base, tert-butanol. A substrate will be significantly deprotonated if its pKa is substantially higher than the pKa of tert-butanol. Sodium tert-butoxide is effective at generating enolates from ketones and esters, carbanions from terminal alkynes, and amides from amines, as their respective conjugate acids are all weaker than tert-butanol.

| Substrate Class | Example | Approximate pKa of Substrate | Conjugate Base of Substrate | pKa of tert-Butanol | Thermodynamic Feasibility |

| Ketone (α-H) | Acetone | 19-20 | Acetone enolate | ~17-19 | Favorable, equilibrium lies towards reactants but sufficient enolate is formed to react |

| Ester (α-H) | Ethyl acetate (B1210297) | ~25 | Ethyl acetate enolate | ~17-19 | Favorable |

| Terminal Alkyne | Phenylacetylene | ~29 | Phenylacetylide anion | ~17-19 | Highly Favorable |

| Amine | Aniline | ~30 | Anilinide anion | ~17-19 | Highly Favorable |

While specific rate constants for proton transfer by sodium tert-butoxide are highly dependent on the substrate, solvent, and temperature, computational studies have provided insight into the kinetics. For instance, in the C-H silylation of 1-methylindole, the calculated activation barrier for the rate-determining deprotonation step is significantly higher for sodium tert-butoxide (38.9 kcal/mol) compared to potassium tert-butoxide (28.3 kcal/mol). caltech.edu This suggests that the nature of the alkali metal cation plays a crucial role in the kinetics of deprotonation, influencing the reaction rate by affecting the stability of the transition state. caltech.edu

The defining characteristic of the tert-butoxide anion is the steric bulk imparted by its three methyl groups. masterorganicchemistry.com This steric hindrance is the primary factor distinguishing its chemical behavior from smaller alkoxides like methoxide (B1231860) or ethoxide.

Basicity: The ability of the tert-butoxide anion to act as a Brønsted-Lowry base (a proton acceptor) is not significantly impeded by its size. Protons are small and highly accessible, allowing the base to readily abstract them from acidic substrates.

Nucleophilicity: In contrast, the steric bulk severely hinders the anion's ability to act as a nucleophile. Nucleophilic attack requires the oxygen atom to approach an electrophilic carbon center, often in a specific geometry (e.g., backside attack in an SN2 reaction). The bulky methyl groups create a steric shield around the oxygen, making this approach difficult and energetically unfavorable. masterorganicchemistry.com

This disparity between high basicity and low nucleophilicity is critical in synthetic chemistry. It allows for the selective promotion of elimination reactions over competing substitution reactions. While a smaller base like sodium ethoxide might yield a mixture of substitution and elimination products, sodium tert-butoxide will almost exclusively favor the elimination pathway.

Elimination Reactions (E2 Pathways)

Sodium tert-butoxide is a reagent of choice for inducing bimolecular elimination (E2) reactions. The E2 mechanism is a concerted process where the base abstracts a proton from a carbon adjacent (beta-carbon) to the leaving group, while the leaving group departs simultaneously, leading to the formation of a double bond. The strong basicity of sodium tert-butoxide facilitates the rapid removal of the beta-proton, driving the reaction.

In elimination reactions where multiple constitutional isomers can be formed, the regioselectivity is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more thermodynamically stable) alkene. However, when a sterically hindered base such as sodium tert-butoxide is used, the reaction often favors the formation of the less substituted alkene. This outcome is known as the Hofmann product. masterorganicchemistry.com

The preference for the Hofmann product is a direct consequence of the base's steric bulk. The transition state leading to the more substituted Zaitsev product requires the base to approach a more sterically crowded internal beta-hydrogen. The bulky tert-butoxide anion experiences significant steric repulsion in this approach. Consequently, it is kinetically more favorable for the base to abstract a less sterically hindered proton from a terminal carbon, leading to the formation of the less substituted Hofmann product. masterorganicchemistry.com

A classic example is the dehydrobromination of 2-bromo-2,3-dimethylbutane. Reaction with a small base like sodium ethoxide yields the Zaitsev product as the major isomer, whereas reaction with potassium tert-butoxide (which behaves similarly to sodium tert-butoxide in this context) dramatically shifts the product distribution in favor of the Hofmann product.

| Substrate | Base | Major Product | Minor Product | Product Ratio (Major:Minor) |

| 2-bromo-2,3-dimethylbutane | Sodium Ethoxide (small base) | 2,3-dimethyl-2-butene (Zaitsev) | 2,3-dimethyl-1-butene (Hofmann) | 79:21 |

| 2-bromo-2,3-dimethylbutane | Potassium tert-butoxide (bulky base) | 2,3-dimethyl-1-butene (Hofmann) | 2,3-dimethyl-2-butene (Zaitsev) | 72:28 |

The stereochemistry of E2 reactions is highly dependent on the conformation of the substrate at the moment of reaction. The mechanism requires a specific spatial arrangement where the beta-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle). This alignment allows for the optimal overlap of the developing p-orbitals to form the new pi bond.

The regioselectivity (Hofmann vs. Zaitsev) is primarily controlled by the steric properties of the base, as discussed above. The stereochemical outcome (the formation of E vs. Z isomers) is dictated by which of the available anti-periplanar conformations is lower in energy.

Furthermore, the choice of solvent and the nature of the cation can influence the stereochemical course by affecting the degree of ion pairing with the base. Research on the elimination of 3-hexyl-4-d tosylate with sodium tert-butoxide has shown that the reaction can proceed through both syn- and anti-elimination pathways. The proportion of these pathways is sensitive to the solvent composition. In a pure tert-butyl alcohol solvent, syn-elimination is more significant. As the proportion of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) increases, the anti-elimination pathway becomes overwhelmingly dominant. This is attributed to DMSO's ability to solvate the sodium cation, leading to a "freer" tert-butoxide anion that favors the sterically less demanding anti transition state.

| Solvent Composition (% DMSO in tert-Butyl Alcohol) | Percent syn-elimination | Percent anti-elimination |

| 0% | 28.4% | 71.6% |

| 5% | 19.9% | 80.1% |

| 10% | 9.3% | 90.7% |

| 90% | 6.4% | 93.6% |

Condensation Reactions

Sodium tert-butoxide is a key reagent for promoting various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or an alcohol. Its primary role in these reactions is to serve as a strong base to generate a nucleophilic carbanion (typically an enolate) from a substrate containing an acidic alpha-hydrogen.

Common condensation reactions mediated by sodium tert-butoxide include:

Claisen and Dieckmann Condensations: In the Claisen condensation, sodium tert-butoxide deprotonates the α-carbon of an ester, forming an enolate. This enolate then attacks the carbonyl group of a second ester molecule, ultimately forming a β-keto ester. scienceinfo.com The Dieckmann condensation is an intramolecular version of this reaction, used to form cyclic β-keto esters from diesters. scienceinfo.comwikipedia.org

Stobbe Condensation: This reaction involves the condensation between a dialkyl succinate (B1194679) and an aldehyde or ketone, catalyzed by a strong base like sodium tert-butoxide, to form an alkylidene succinic acid or a corresponding ester.

Darzens Condensation: Sodium tert-butoxide is used to deprotonate an α-haloester, creating a carbanion that attacks an aldehyde or ketone. The resulting intermediate undergoes an internal SN2 reaction to form an α,β-epoxy ester, also known as a glycidic ester.

Henry (Nitroaldol) Reaction: This reaction is a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. wikipedia.org Sodium tert-butoxide can act as the base to deprotonate the nitroalkane, forming a resonance-stabilized nitronate anion which then acts as a nucleophile. wikipedia.orgorganic-chemistry.org

In all these cases, the non-nucleophilic nature of sodium tert-butoxide is advantageous, as it efficiently generates the required carbanion without engaging in unwanted side reactions, such as nucleophilic attack on a carbonyl group.

Mechanism of Knoevenagel Condensation with Sodium tert-Butoxide as Catalyst

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a base. sigmaaldrich.com Sodium tert-butoxide, a strong, non-nucleophilic base, serves as an effective catalyst for this transformation. ddugu.ac.in Its primary role is to facilitate the deprotonation of the active methylene compound.

The mechanism proceeds through the following key steps:

Deprotonation: Sodium tert-butoxide abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This step is highly efficient due to the strong basicity of the tert-butoxide anion. The steric bulk of the tert-butyl group minimizes competing nucleophilic attack at the carbonyl carbon of the substrate. ddugu.ac.in This generates a resonance-stabilized carbanion, or enolate.

Nucleophilic Attack: The newly formed carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, tert-butanol, which was formed in the initial deprotonation step. This yields a β-hydroxy adduct (an aldol-type product).

Dehydration: Typically, under the basic reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). The base assists in the removal of a proton from the α-carbon, leading to the formation of a double bond and yielding the final α,β-unsaturated product.

Scope and Limitations in Various Aldehyde/Ketone and Active Methylene Compound Substrates

The utility of sodium tert-butoxide as a catalyst in the Knoevenagel condensation extends across a range of substrates, though with certain limitations.

Scope:

Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes are all viable substrates. Aromatic aldehydes with electron-withdrawing groups (e.g., nitro groups) tend to react faster due to the increased electrophilicity of the carbonyl carbon. nih.gov Conversely, aldehydes with electron-donating groups (e.g., methoxy (B1213986) groups) also react efficiently. nih.gov

Active Methylene Compounds: The reaction is broadly applicable to compounds with a methylene group flanked by two electron-withdrawing groups, such as malononitrile, cyanoacetic esters, and β-ketoesters. thermofisher.comorganic-chemistry.org These groups sufficiently acidify the methylene protons for deprotonation by sodium tert-butoxide.

Heterocyclic Chemistry: The reaction is useful for synthesizing compounds like 2-(2-nitrovinyl)furan (B1194071) from 2-furaldehyde and nitromethane, which are valuable intermediates in medicinal chemistry.

Limitations:

Ketones: Ketones are generally less reactive than aldehydes in the Knoevenagel condensation. arkat-usa.org This reduced reactivity is attributed to both steric hindrance around the carbonyl group and the ketone's lower electrophilicity compared to an aldehyde. While some activated ketones like 9-fluorenone (B1672902) can undergo the reaction, others like benzophenone (B1666685) may show very low reactivity. arkat-usa.org

Self-Condensation: A significant limitation when using a strong base like sodium tert-butoxide is the potential for self-condensation of the aldehyde or ketone substrate (an aldol (B89426) reaction), especially if the carbonyl compound possesses α-hydrogens. wikipedia.org Careful control of reaction conditions is necessary to favor the Knoevenagel pathway.

Below is a table summarizing the scope of the Knoevenagel condensation with various substrates using a base catalyst.

| Aldehyde/Ketone Substrate | Active Methylene Compound | Product | Observations |

| Benzaldehyde | Malononitrile | Benzylidenemalononitrile | High yields are typically achieved rapidly at room temperature. nih.gov |

| 4-Nitrobenzaldehyde | Malononitrile | (4-Nitrophenyl)methylenemalononitrile | Electron-withdrawing groups accelerate the reaction. nih.gov |

| 4-Methoxybenzaldehyde | Malononitrile | (4-Methoxyphenyl)methylenemalononitrile | Electron-donating groups are well-tolerated, leading to high yields. nih.gov |

| 2-Furaldehyde | Nitromethane | 2-(2-Nitrovinyl)furan | Demonstrates applicability to heteroaromatic aldehydes. |

| Butyraldehyde | Malononitrile | 2-Butylidenemalononitrile | Aliphatic aldehydes are viable substrates, though may have lower efficiency. nih.gov |

| Acetophenone | Malononitrile | (1-Phenylethylidene)malononitrile | Ketones are less reactive than aldehydes. arkat-usa.org |

Rearrangement Reactions

Mechanistic Pathways in Base-Mediated Rearrangements

Sodium tert-butoxide is an effective base for promoting various molecular rearrangements. A classic example is the Favorskii rearrangement of α-halo ketones. wikipedia.orgchemistnotes.com This reaction can lead to carboxylic acid derivatives and, in the case of cyclic substrates, results in ring contraction. wikipedia.orgadichemistry.com

The most widely accepted mechanism for the Favorskii rearrangement involves a cyclopropanone (B1606653) intermediate: wikipedia.orgnrochemistry.com

Enolate Formation: Sodium tert-butoxide abstracts an acidic α'-proton (a proton on the carbon not bearing the halogen) from the α-halo ketone. This forms an enolate intermediate. wikipedia.org

Intramolecular Nucleophilic Substitution: The enolate then undergoes an intramolecular Sɴ2 reaction. The nucleophilic α'-carbon attacks the carbon bearing the halogen, displacing the halide ion and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack on Cyclopropanone: The tert-butoxide anion (or another nucleophile present, such as its conjugate acid, tert-butanol) attacks the carbonyl carbon of the strained cyclopropanone ring. This opens the three-membered ring to form a tetrahedral intermediate.

Ring Opening and Carbanion Formation: The intermediate collapses, cleaving one of the carbon-carbon bonds of the former cyclopropanone ring. This ring-opening is regioselective, typically proceeding to form the more stable of the two possible carbanions.

Protonation: The resulting carbanion is then protonated by a proton source in the reaction mixture (e.g., tert-butanol), yielding the final rearranged product, which is often an ester when an alkoxide base is used. nrochemistry.com

For α-halo ketones that lack α'-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement can occur, which proceeds through a semi-benzylic mechanism without a cyclopropanone intermediate. chemistnotes.com

Substrate Scope and Product Selectivity in Rearrangement Catalysis

The Favorskii rearrangement catalyzed by bases like sodium tert-butoxide is applicable to a variety of α-halo ketones, with product selectivity being a key consideration.

Substrate Scope:

Halogen: The halogen can be chlorine, bromine, or iodine. nrochemistry.com

Cyclic α-Halo Ketones: This is a particularly useful application, as it provides a reliable method for contracting carbocyclic rings by one carbon. For example, 2-chlorocyclohexanone (B41772) can be converted into a cyclopentanecarboxylic acid derivative. adichemistry.com

Acyclic α-Halo Ketones: Acyclic substrates rearrange to form branched carboxylic acid derivatives. nrochemistry.com

Polycyclic and Caged Systems: The rearrangement has been famously employed in the synthesis of complex, strained molecules, including the synthesis of cubane (B1203433). wikipedia.org

Product Selectivity:

Regioselectivity of Ring Opening: The cleavage of the cyclopropanone intermediate is a critical step for selectivity. In unsymmetrical cyclopropanones, the ring opens to form the more stable carbanion. For instance, alkyl substituents will direct the negative charge to the less substituted carbon, while phenyl groups can stabilize a negative charge on an adjacent carbon through resonance.

Choice of Base/Nucleophile: The final product is determined by the nucleophile that attacks the cyclopropanone. Using sodium tert-butoxide in tert-butanol will yield a tert-butyl ester. If hydroxide (B78521) were used, a carboxylic acid would be formed, and an amine would yield an amide. slideshare.net

The following table provides examples of the Favorskii rearrangement on various substrates.

| α-Halo Ketone Substrate | Base | Product | Key Feature |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | Ring contraction of a six-membered ring to a five-membered ring. adichemistry.com |

| 3-Bromobutan-2-one | Sodium hydroxide | 2-Methylpropanoic acid | Rearrangement of an acyclic ketone. adichemistry.com |

| 1-Bromo-1,3-bis(2-nitrophenyl)acetone | Sodium methoxide | Methyl 2-(2-nitrophenyl)-3-(2-nitrophenyl)propanoate | Used in the total synthesis of the alkaloid Cryptoteckieine. ddugu.ac.in |

| α-Chlorodibenzyl ketone (no α'-H) | Sodium tert-butoxide | tert-Butyl 2,2-diphenylacetate | Example of a quasi-Favorskii rearrangement. |

Ring-Opening Reactions

Applications in Heterocyclic Chemistry and Polymer Synthesis

Sodium tert-butoxide's utility extends to ring-opening reactions, particularly of strained heterocycles like epoxides and lactones. These reactions are fundamental in both polymer synthesis and the generation of functionalized intermediates for heterocyclic chemistry.

Polymer Synthesis via Ring-Opening Polymerization (ROP): Sodium tert-butoxide can act as an initiator for the anionic ring-opening polymerization (ROP) of lactones, such as ε-caprolactone. The mechanism involves the nucleophilic attack of the tert-butoxide anion on the carbonyl carbon of the lactone. This acyl-oxygen bond cleavage opens the ring and generates a new alkoxide propagating species. This new alkoxide can then attack another lactone monomer, continuing the polymerization process to form a polyester, like polycaprolactone (B3415563) (PCL). PCL is a biodegradable and biocompatible polymer with significant applications in the biomedical field. researchgate.net The choice of initiator is crucial as it influences the polymerization kinetics and the properties of the resulting polymer.

Applications in Heterocyclic Chemistry via Epoxide Opening: Epoxides are three-membered cyclic ethers that are highly susceptible to ring-opening due to significant ring strain. chemistrysteps.com Strong bases and nucleophiles, including sodium tert-butoxide, can open epoxides via an Sɴ2 mechanism. masterorganicchemistry.com

The key features of this reaction are:

Regioselectivity: The tert-butoxide anion, being a bulky nucleophile, preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comyoutube.com

Stereochemistry: The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the carbon center that is attacked. The resulting product is a trans-1,2-substituted cycloalkane if a cyclic epoxide is used. chemistrysteps.com

The initial product of the ring-opening is an alkoxide, which is subsequently protonated during workup to yield a β-hydroxy ether or alcohol. These products are versatile intermediates for the synthesis of more complex heterocyclic systems and other functional molecules.

Kinetic and Stereochemical Control in Ring-Opening Processes

The ring-opening of epoxides by sodium tert-butoxide is a cornerstone of organic synthesis, providing a reliable method for the preparation of β-hydroxy ethers. The reaction is governed by principles of kinetic and stereochemical control, dictated by the SN2 (bimolecular nucleophilic substitution) mechanism. The inherent ring strain of the three-membered epoxide ring, estimated to be around 13 kcal/mol, serves as the primary driving force for the reaction, allowing the ring to open despite the alkoxide being a relatively poor leaving group. masterorganicchemistry.comchemistrysteps.com

Under basic or nucleophilic conditions, as provided by sodium tert-butoxide, the reaction pathway is predominantly influenced by steric factors rather than electronic factors. masterorganicchemistry.comresearchgate.net This leads to a high degree of predictability in terms of both regioselectivity and stereoselectivity. The process is considered to be under kinetic control, meaning the major product is the one that is formed fastest, not necessarily the most thermodynamically stable one. libretexts.orgwikipedia.orglibretexts.org The transition state with the lower activation energy is favored, which, in this case, involves the nucleophilic attack at the less sterically encumbered carbon atom of the epoxide ring. chemistrysteps.comyoutube.com

Regioselectivity: The Role of Steric Hindrance

When an unsymmetrical epoxide reacts with a strong, sterically demanding nucleophile like the tert-butoxide anion, the attack preferentially occurs at the less substituted carbon atom. chemistrysteps.comlibretexts.org This regioselectivity is a classic hallmark of the SN2 mechanism, where the accessibility of the electrophilic carbon is the determining factor. youtube.com The bulky tert-butoxide nucleophile approaches the epoxide from the backside of the C-O bond, and this approach is more feasible at the carbon atom with fewer or smaller substituents. researchgate.netlibretexts.org

For example, in the reaction with propylene (B89431) oxide, the tert-butoxide anion will attack the primary carbon rather than the secondary carbon. This kinetic preference results in the formation of a single major regioisomer.

Stereochemical Outcome: Inversion of Configuration

The stereochemistry of the epoxide ring-opening with sodium tert-butoxide is also tightly controlled by the SN2 mechanism. The reaction proceeds with a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the oxygen atom of the epoxide. chemistrysteps.comlibretexts.org This geometric constraint leads to an inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.com

The result of this backside attack is the formation of a product with a trans or anti configuration. The incoming tert-butoxy (B1229062) group and the newly formed hydroxyl group will be on opposite sides of the plane defined by the carbon-carbon bond. chemistrysteps.com If the epoxide is part of a cyclic system, such as cyclohexene (B86901) oxide, the ring-opening results in a trans-diaxial product, in accordance with the Fürst-Plattner rule. researchgate.net

The following table summarizes the expected regiochemical and stereochemical outcomes for the reaction of sodium tert-butoxide with a representative unsymmetrical chiral epoxide, (R)-styrene oxide.

| Reactant | Reagent | Site of Attack | Mechanism | Major Product | Stereochemistry |

| (R)-Styrene Oxide | Sodium tert-Butoxide | Less substituted (terminal) carbon | SN2 (Kinetic Control) | (R)-1-(tert-butoxy)-2-phenylethan-2-ol | Inversion at the site of attack, leading to an anti relationship between the tert-butoxy and hydroxyl groups. |

This predictable control over the reaction's outcome makes the use of sodium tert-butoxide in epoxide ring-opening reactions a valuable and reliable transformation in modern organic synthesis. mdpi.comnih.gov

Applications in Advanced Organic Synthesis

Catalytic Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a cornerstone of organic chemistry. Sodium tert-butoxide plays a pivotal role as a base in numerous palladium-catalyzed cross-coupling reactions and in the generation of key reactive intermediates like enolates.

Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Sodium tert-butoxide is a frequently employed base in these transformations, enabling the coupling of various organic fragments.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. chemeurope.com The choice of base is critical for the reaction's success, with sodium tert-butoxide being one of the most effective and commonly used. chemeurope.comtcichemicals.com

The primary mechanistic role of sodium tert-butoxide is to act as a strong base to deprotonate the amine or the palladium-amine complex, which is a crucial step in the catalytic cycle. chemeurope.comyoutube.com After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. libretexts.org Sodium tert-butoxide then abstracts a proton from the coordinated amine, forming a palladium-amido complex. youtube.comlibretexts.org This deprotonation step is often rate-limiting. nih.gov The final step is reductive elimination from this amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst. libretexts.orgnih.gov

Kinetic studies have revealed that the reaction order with respect to the base can vary, suggesting different mechanistic pathways may be operative depending on the specific substrates and ligands used. nih.gov For certain systems, the reaction is first order in the base, indicating its direct involvement in the turnover-limiting step. nih.gov The steric hindrance of the tert-butoxide anion helps to prevent it from acting as a competing nucleophile, ensuring that the desired amination pathway is favored.

| Mechanistic Step | Role of Sodium tert-Butoxide | Significance in Catalytic Cycle |

| Amine Deprotonation | Acts as a strong, non-nucleophilic base to abstract a proton from the palladium-coordinated amine. chemeurope.comyoutube.com | Generates the key palladium-amido intermediate necessary for reductive elimination. libretexts.org |

| Catalyst Regeneration | Facilitates the overall transformation that leads to the regeneration of the Pd(0) catalyst. | Enables the reaction to proceed catalytically with high turnover. |

| Pathway Influence | The concentration and nature of the base can influence the dominant mechanistic pathway and the rate-determining step. nih.gov | Allows for optimization of reaction conditions for different substrates. |

The direct arylation of C-H bonds is an increasingly important method for the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and functional materials. nih.govfiveable.me This approach offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization of both coupling partners. nih.gov Sodium tert-butoxide is often used as a base in these transformations, typically in conjunction with a transition metal catalyst, such as palladium. nih.gov

The scope of substrates for C-H arylation includes a variety of arenes and heteroarenes, which can be coupled with aryl halides or pseudohalides. acs.org Catalyst systems often consist of a palladium source like Pd(OAc)₂ combined with a sterically demanding phosphine (B1218219) ligand. acs.org In this context, sodium tert-butoxide facilitates the C-H bond cleavage step, which is often considered part of a concerted metalation-deprotonation mechanism.

Interestingly, research has shown that alkali metal tert-butoxides, including sodium tert-butoxide, can promote C-H arylation of aromatic compounds with haloarenes even without a transition metal catalyst. nih.govresearchgate.net These reactions are thought to proceed through a radical mechanism. acs.org This transition-metal-free approach expands the utility of sodium tert-butoxide in biaryl synthesis, offering a potentially more sustainable and cost-effective method. researchgate.net

| Coupling Partners | Catalyst System | Role of Sodium tert-Butoxide |

| Arenes/Heteroarenes + Aryl Halides | Pd(OAc)₂ with phosphine ligands (e.g., P(t-Bu)₃). acs.org | Promotes C-H bond activation/cleavage. |

| Unactivated Arenes + Aryl Halides | Transition-metal-free. nih.govresearchgate.net | Acts as a promoter, potentially initiating a single-electron transfer (SET) radical pathway. researchgate.net |

| Electron-deficient Heterocycles + Aryl Iodides | Copper(I) Iodide with a phenanthroline ligand. nih.gov | Functions as the base to enable C-H functionalization. |

Enolate Chemistry and Carbonyl Condensations

Sodium tert-butoxide is a powerful base for generating enolates from carbonyl compounds such as ketones, esters, and aldehydes. youtube.comucsb.edu Enolates are highly versatile nucleophilic intermediates in organic synthesis, crucial for forming carbon-carbon bonds through reactions like alkylations and carbonyl condensations (e.g., Claisen condensation). youtube.commasterorganicchemistry.com

The reaction involves the deprotonation of an α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). libretexts.org This proton is weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. libretexts.org The use of a strong, sterically hindered base like sodium tert-butoxide is often necessary to achieve complete and irreversible conversion of the carbonyl compound to its enolate, which is particularly important when weaker nucleophiles or bases could lead to side reactions or low yields. libretexts.org

Once formed, the enolate can act as a nucleophile, attacking electrophiles such as alkyl halides (alkylation) or the carbonyl carbon of another molecule (condensation). ucsb.edumasterorganicchemistry.com The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic) in asymmetrical ketones, thereby controlling the regioselectivity of the subsequent reaction. masterorganicchemistry.com

| Carbonyl Substrate | Reaction Type | Role of Sodium tert-Butoxide | Resulting Product Class |

| Ketone | Alkylation | Deprotonation of α-carbon to form an enolate. nih.gov | α-Alkylated Ketone |

| Ester | Claisen Condensation | Enolate formation from one ester molecule. youtube.com | β-Keto Ester |

| Aldehyde/Ketone | Aldol (B89426) Condensation | Catalytic or stoichiometric enolate formation. youtube.com | β-Hydroxy Aldehyde/Ketone |

Catalytic Carbon-Heteroatom Bond Formation

Beyond C-C bond formation, sodium tert-butoxide is also instrumental in creating bonds between carbon and heteroatoms, such as oxygen.

Alkoxylation of Aryl Halides via Copper-Catalyzed Coupling

The formation of aryl ethers is a significant transformation, and copper-catalyzed coupling reactions provide a powerful method for this purpose. In certain copper-catalyzed systems for the alkoxylation of aryl halides, sodium tert-butoxide has been shown to play a dual role. While it can function as a base, it has also been demonstrated to act as an effective ligand for the copper catalyst. nih.gov

In a protocol developed for the coupling of aryl iodides with alcohols, tert-butoxide was identified as a key ligand that enables the reaction to proceed efficiently, even at room temperature. nih.gov This is a notable finding, as traditional Ullmann-type couplings often require high temperatures. The use of tert-butoxide as a ligand promotes the catalytic cycle, facilitating the formation of the C-O bond and affording alkyl aryl ethers. This methodology is particularly valuable for its broad substrate scope, including challenging secondary alcohols. nih.gov

| Aryl Halide | Alcohol | Catalyst System | Role of Sodium tert-Butoxide |

| Aryl Iodides | Primary and Secondary Alcohols | Copper(I) source | Acts as a ligand to promote the coupling reaction at room temperature. nih.gov |

| (Hetero)aryl Chlorides and Bromides | Primary and Secondary Alcohols | Copper(I) source with oxalic diamide (B1670390) ligands | Functions as the base in the reaction. nih.gov |

Synthesis of Aryl tert-Butyl Ethers

Sodium tert-butoxide is a key reagent in modern methods for the synthesis of aryl tert-butyl ethers, which are valuable precursors to phenols. organic-chemistry.org Its application in palladium-catalyzed cross-coupling reactions represents a significant improvement over traditional methods like the Williamson ether synthesis, which are often limited by the need for activated aryl halides and high reaction temperatures. organic-chemistry.org

In a process known as the Buchwald-Hartwig ether synthesis, sodium tert-butoxide serves as the base in the palladium-catalyzed reaction between an aryl halide (bromide or chloride) and tert-butanol (B103910) (which is deprotonated in situ to form the tert-butoxide nucleophile). organic-chemistry.org The use of specific, air-stable dialkylphosphinobiphenyl ligands in conjunction with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the formation of the carbon-oxygen bond. organic-chemistry.orgorganic-chemistry.org This methodology is effective for a wide range of unactivated and electron-rich aryl halides, providing the desired ether products in very good yields. organic-chemistry.orgorganic-chemistry.org The reaction is noted for its simplicity and generality, making it a powerful tool in organic synthesis. organic-chemistry.org

| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand | Sodium tert-butoxide | Toluene (B28343) | 100°C | High | organic-chemistry.org |

| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand | Sodium tert-butoxide | Toluene | 100°C | High | organic-chemistry.org |

| 2-Bromonaphthalene | Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand | Sodium tert-butoxide | Toluene | 100°C | High | organic-chemistry.org |

Nucleophilic Substitutions for Ether and Amine Synthesis

Sodium tert-butoxide is a strong, non-nucleophilic base that plays a crucial role in various nucleophilic substitution reactions. wikipedia.orgfishersci.co.uk Its utility is highly dependent on the substrate, as its steric bulk can favor elimination over substitution. masterorganicchemistry.com

Ether Synthesis: In the context of the Williamson ether synthesis, an alkoxide reacts with a primary alkyl halide via an Sₙ2 mechanism to form an ether. scienceinfo.commasterorganicchemistry.com When sodium tert-butoxide is used, its significant steric hindrance makes it a poor nucleophile but a strong base. quora.comlibretexts.org Consequently, its reaction with alkyl halides is a classic example of the competition between substitution (Sₙ2) and elimination (E2) pathways.

With primary alkyl halides: Sodium tert-butoxide can react with unhindered primary alkyl halides, such as methyl bromide or ethyl bromide, to form the corresponding tert-butyl ether via substitution. doubtnut.comstackexchange.comdoubtnut.com

With secondary and tertiary alkyl halides: The reaction with secondary and, particularly, tertiary alkyl halides strongly favors the E2 elimination pathway, leading to the formation of an alkene as the major product instead of the ether. scienceinfo.comquora.combyjus.comdoubtnut.com The bulky tert-butoxide ion more readily abstracts a proton from a β-carbon than it attacks the sterically hindered electrophilic carbon. quora.comlibretexts.org

| Alkyl Halide Type | Substrate Example | Major Reaction Pathway with NaOtBu | Major Product |

|---|---|---|---|

| Primary (unhindered) | Chloroethane | Sₙ2 (Substitution) | tert-Butyl ethyl ether stackexchange.com |

| Secondary | 2-Bromopropane | E2 (Elimination) | Propene scienceinfo.com |

| Tertiary | tert-Butyl chloride | E2 (Elimination) | Isobutylene doubtnut.com |

Amine Synthesis: Sodium tert-butoxide is a widely used base in the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgsigmaaldrich.com This reaction couples an aryl halide or triflate with a primary or secondary amine. organic-chemistry.org The role of sodium tert-butoxide is to deprotonate the amine, generating the corresponding amide anion, which then participates in the palladium catalytic cycle. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical to facilitate the reaction efficiently without competing in unwanted side reactions. This method has become a standard for synthesizing aryl amines, which are prevalent in many biologically active molecules. nih.govresearchgate.net

Synthesis of Complex Organic Molecules

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Fine Chemicals

Sodium tert-butoxide is an indispensable reagent in the production of fine chemicals and active pharmaceutical ingredients (APIs). guidechem.comreachemchemicals.comchemicalbook.com Its application as a strong base is widespread in various organic synthesis reactions, including condensation, rearrangement, and ring-opening reactions. fishersci.co.ukatamanchemicals.comottokemi.com The pharmaceutical and fine chemical industries increasingly favor sodium tert-butoxide for its efficacy in constructing complex molecular architectures. guidechem.com

The significance of sodium tert-butoxide is particularly evident in its role in modern cross-coupling reactions, which are fundamental to API synthesis. As a crucial base in reactions like the Buchwald-Hartwig amination, it enables the synthesis of a vast array of nitrogen-containing compounds that form the core of many pharmaceuticals. nih.gov The ability to efficiently create C-N and C-O bonds allows for the modular construction of complex drug candidates. For instance, it is used in the synthesis of intermediates for di-tert-butyl dicarbonate, a common protecting group reagent in pharmaceutical synthesis technology. guidechem.com

| Application Area | Reaction Type | Function of Sodium tert-butoxide | Relevance |

|---|---|---|---|

| Pharmaceuticals | Buchwald-Hartwig Amination | Strong Base | Synthesis of aryl amines, common motifs in APIs. nih.gov |

| Fine Chemicals | Condensation Reactions (e.g., Stobbe) | Strong Base | Carbon-carbon bond formation for building molecular skeletons. fishersci.co.ukatamanchemicals.com |

| Pharmaceutical Intermediates | Ether Synthesis | Base/Nucleophile | Creation of ether linkages found in various drug molecules. shandongxinhuapharma.com |

| Fine Chemicals | Rearrangement Reactions | Strong Base | Isomerization and structural modification of complex molecules. fishersci.co.ukatamanchemicals.com |

Enabling Reactions in Agrochemical and Polymer Science Research

Beyond pharmaceuticals, sodium tert-butoxide is a versatile tool in the synthesis of agrochemicals and in the field of polymer science. reachemchemicals.comatamanchemicals.com

Agrochemicals: In the agrochemical industry, sodium tert-butoxide is employed as an intermediate and a strong base in the synthesis of various active compounds, such as pesticides. fishersci.co.ukchemicalbook.comatamanchemicals.com The chemical structures of modern agrochemicals are often complex, requiring robust and selective synthetic methods. The role of sodium tert-butoxide in facilitating condensation, rearrangement, and cross-coupling reactions is as vital here as it is in pharmaceutical synthesis, enabling the efficient production of new and effective crop protection agents.

Polymer Science: In polymer science, sodium tert-butoxide functions primarily as a catalyst or initiator in polymerization and isomerization reactions. fishersci.co.ukatamanchemicals.com As a strong base, it can initiate the anionic polymerization of certain monomers. Anionic polymerization is a chain-growth polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for creating materials with specific properties. While thermal initiators like azo compounds and peroxides generate radicals, basic compounds like sodium tert-butoxide can generate anions that act as the active species for polymerization. tcichemicals.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and mechanistic pathways of reactions involving sodium tert-butoxide.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition state structures. This is crucial for understanding the step-by-step process of a reaction. For instance, in C-H silylation reactions catalyzed by potassium tert-butoxide (a close analog of sodium tert-butoxide), DFT calculations have been used to investigate the mechanism. These studies suggest that a trialkylsilyl radical can be generated from a hypercoordinated silicon species, a key step in the catalytic cycle. acs.org

The study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—through DFT provides a theoretical basis for understanding the electronic interactions that dictate the compound's reactivity. In reactions where the alkoxide may act as a single electron donor, the HOMO energy is of primary importance. Such analyses help to quantify the feasibility of proposed electron transfer steps within a reaction mechanism.

| Reaction Type | Key Mechanistic Feature Investigated | DFT-Derived Insight | Supporting Evidence/Methods |

|---|---|---|---|

| Ester Functionalization | 1,3-Chelation and Tetrahedral Intermediate | The sodium cation facilitates an intramolecular nucleophilic attack by forming a 1,3-chelate, leading to a key tetrahedral intermediate. | NMR spectroscopy, real-time IR spectroscopy, deuterium-labeling experiments. |

| Transamidation | Sodium-Amide Coordination | Sodium tert-butoxide coordinates with the amide carbonyl, activating it for nucleophilic attack by a primary amine. | Control experiments designed to exclude radical pathways. |

| C-H Silylation | Radical Chain Mechanism | A trialkylsilyl radical may be generated via homolytic cleavage of a weakened Si-H bond in a hypercoordinated silicon species. acs.org | Mass spectrometry, NMR, IR, EPR, kinetics, isotope labeling, radical trapping. acs.org |

DFT is a powerful tool for investigating the electronic structure of molecules. arxiv.org The analysis of FMOs is a key aspect of these studies. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity. Calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine FMO energy levels.

Natural Bond Orbital (NBO) analysis, performed using DFT outputs, provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This allows for a quantitative understanding of the covalent and ionic character of bonds, such as the Na-O bond in sodium tert-butoxide. The Laplacian Bond Order (LBO), another parameter derivable from DFT calculations, correlates directly with bond polarity, bond dissociation energy, and vibrational frequency, offering a measure of bonding strength. researchgate.net

| Parameter | Information Provided | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; crucial for nucleophilic and single-electron transfer reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relevant for electrophilic interactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Natural Charges (NBO) | Distribution of electron density on each atom. | Helps to understand electrostatic interactions and the polarity of bonds. |

| Laplacian Bond Order (LBO) | A measure of the covalent character and strength of a chemical bond. researchgate.net | Correlates with bond dissociation energy, providing insight into bond stability. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent phenomena such as solvation and conformational changes.

The reactivity of sodium tert-butoxide is significantly influenced by the solvent. MD simulations can model the explicit interactions between the ions (Na⁺ and t-BuO⁻) and solvent molecules. These simulations reveal how the solvent shell around the tert-butoxide anion affects its accessibility and basicity.

Machine-learning-based MD simulations can achieve DFT-level accuracy to investigate ion-ion and ion-solvent interactions. nih.gov These studies show that effects such as ion pairing (both contact and solvent-separated) are dictated by a complex interplay of ion solvation and the electronic structure of the surrounding medium. nih.gov The coordination of cations with solvent molecules can also impact ionic mobility and, consequently, reaction rates. mdpi.com For example, ab initio MD simulations have been used to investigate elementary reaction steps in aqueous environments, quantifying the effects of solvation on binding energies and activation energy barriers. nih.gov

While the tert-butoxide anion itself has limited conformational flexibility, MD simulations are crucial for understanding its intermolecular interactions with substrates, solvents, and the sodium counter-ion. These simulations can map out the preferred geometries of interaction and the stability of various aggregates (e.g., dimers, tetramers) that sodium tert-butoxide is known to form in solution.

The simulations can quantify important intermolecular interactions, such as hydrogen bonds and electrostatic interactions, which play a critical role in the stabilization of reaction intermediates and transition states. dovepress.comresearchgate.net By analyzing radial distribution functions (RDFs) from MD trajectories, the probability of finding specific atoms or molecules at a certain distance from each other can be determined, providing a detailed picture of the local molecular environment. researchgate.net

Kinetic Isotope Effect (KIE) Studies for Mechanistic Deconvolution

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool used to elucidate reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. wikipedia.orgyoutube.com It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). wikipedia.org

For reactions involving sodium tert-butoxide as a base, the most common KIE study involves replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D). A primary KIE, where kH/kD is significantly greater than 1 (typically > 1.5), indicates that the C-H bond is being cleaved in the rate-determining step of the reaction. pharmacy180.comprinceton.edu This is a hallmark of mechanisms where proton abstraction is the slow step, such as in many E2 elimination reactions. For example, a kH/kD value of 6.7 for an elimination reaction is consistent with an E2 mechanism where the C-H bond is broken in the rate-determining step. princeton.edu Conversely, a KIE value close to 1 suggests that the C-H bond is not broken in the rate-determining step, which could point to an E1 mechanism. princeton.edu The magnitude of the KIE can provide further insight into the symmetry of the transition state. princeton.edu

| KIE Value (kH/kD) | Classification | Mechanistic Implication | Example Reaction Type |

|---|---|---|---|

| > 1.5 (typically 2-8) | Primary KIE | C-H bond breaking occurs in the rate-determining step. pharmacy180.comprinceton.edu | E2 Elimination |

| ~ 1 | No Significant KIE | C-H bond breaking does not occur in the rate-determining step. youtube.comprinceton.edu | E1 Elimination |

| 1 - 1.5 | Secondary KIE | C-H bond is not broken, but hybridization changes at the carbon atom in the rate-determining step. pharmacy180.com | SN1 Reaction |

Predictive Modeling for Reaction Optimization and Catalyst Design

The use of computational and theoretical investigations has become a cornerstone in modern chemistry for enhancing reactions that utilize sodium tert-butoxide, as well as for the strategic design of new catalysts. Predictive modeling allows scientists to gain deep insights into complex reaction mechanisms, forecast the results of different reaction conditions, and efficiently screen potential catalysts. This approach significantly speeds up the development of more effective and selective methods for synthesis.

A primary tool in predictive modeling is Density Functional Theory (DFT), which is used to map out the intricate pathways of reactions and identify their transition states. For example, in palladium-catalyzed cross-coupling reactions, where sodium tert-butoxide is a frequently used base, DFT studies have been essential. These computational analyses have helped to clarify the specific role of the base in critical steps of the catalytic cycle, such as transmetalation and reductive elimination. iciq.org This understanding is crucial for optimizing reaction parameters like the choice of solvent, temperature, and ligands to improve reaction outcomes.

Kinetic studies and modeling also play a vital role in optimizing reactions involving sodium tert-butoxide. In the palladium-catalyzed amination of aryl bromides and triflates, kinetic analysis has revealed that the base is activated when halide salts are present, leading to its addition to the palladium complex in a rate-limiting step. nih.gov Such models can predict how changes in substrate concentration, temperature, and catalyst loading will affect the yield and selectivity of a reaction, providing a roadmap for developing scalable and robust synthetic processes. rsc.org

Predictive modeling is also a powerful tool in the rational design of new catalysts. High-throughput virtual screening, which is guided by computational models, enables the rapid assessment of extensive libraries of potential catalysts. This method has been successfully used to identify new ligand structures for metal-catalyzed reactions that employ sodium tert-butoxide. By predicting the electronic and steric properties of ligands that could lead to improved catalytic activity, researchers can concentrate their efforts on synthesizing the most promising candidates, which saves considerable time and resources. For instance, DFT calculations have been used to design effective single-atom-doped catalysts, demonstrating how computational predictions can be experimentally verified to achieve superior catalytic performance. nih.gov

The integration of these computational strategies with experimental work fosters a deeper understanding of reaction mechanisms. This synergy not only explains experimental results but also creates a predictive framework for developing future catalytic systems that involve sodium tert-butoxide, leading to more efficient and sustainable chemical processes. mdpi.com

Table 1: Application of Predictive Modeling in Reactions Involving Sodium tert-Butoxide

| Reaction Type | Computational Method | Key Findings from Modeling | Application in Optimization/Design |

| Palladium-Catalyzed Amination | Kinetic Studies | The base is activated by halide salts and its addition to the palladium complex is a rate-limiting step. nih.gov | Optimization of reaction rates by controlling halide concentration and ligand choice. nih.gov |

| Suzuki-Miyaura Cross-Coupling | Density Functional Theory (DFT) | Elucidation of the complete catalytic cycle, including the roles of different ligands and isomers. iciq.org | Rational design of ligands and conditions to favor specific, low-energy reaction pathways. |